3-methyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine
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Overview
Description
3-methyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves multiple steps, starting with the preparation of the pyrrolopyrimidine core. This core is typically synthesized through a series of cyclization reactions involving pyrrole and pyrimidine precursors. The piperidine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the methoxy group via etherification reactions. The final step involves the formation of the pyridazine ring through a condensation reaction with appropriate reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality .
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the pyridazine and pyrrolopyrimidine rings
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridazine oxides, while substitution reactions can introduce various functional groups onto the core structure .
Scientific Research Applications
3-methyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-methyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various signaling pathways. This interaction can lead to changes in cellular functions, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar pyrimidine core but differs in the attached functional groups.
Pyrrolopyrazine: Contains a pyrrole and pyrazine ring, exhibiting different biological activities.
Pyrrolopyrimidine: Similar core structure but with variations in the substituents
Uniqueness
3-methyl-6-[(1-{6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
6-methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5H-pyrrolo[3,2-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O/c1-12-3-4-16(23-22-12)25-10-14-5-7-24(8-6-14)18-17-15(19-11-20-18)9-13(2)21-17/h3-4,9,11,14,21H,5-8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GARVPNCIRJDYQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3NC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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